molecular formula C19H16F2N2O4 B6560540 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide CAS No. 1021216-69-2

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B6560540
CAS No.: 1021216-69-2
M. Wt: 374.3 g/mol
InChI Key: LGCVSHZBHRYXAX-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, an oxazole ring, and a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,4-difluorobenzonitrile and an appropriate reagent like hydroxylamine.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where 4-methoxyphenol reacts with a suitable acylating agent.

    Formation of the Final Compound: The final step involves coupling the oxazole intermediate with the methoxyphenoxyacetamide moiety under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide
  • N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide

Uniqueness

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the difluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The methoxy group also contributes to its distinct chemical properties, influencing its solubility and reactivity.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-25-14-3-5-15(6-4-14)26-11-19(24)22-10-13-9-18(27-23-13)16-7-2-12(20)8-17(16)21/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCVSHZBHRYXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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